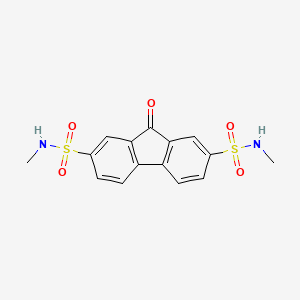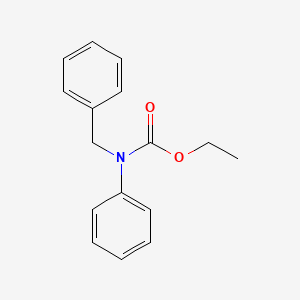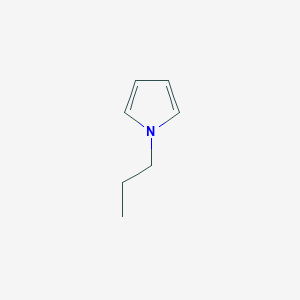
N,N'-dimethyl-9-oxo-9H-fluorene-2,7-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE is a chemical compound with the molecular formula C15H14N2O5S2 and a molecular weight of 366.417 g/mol . It is a fluorene derivative, characterized by the presence of two sulfonic acid groups and two methylamide groups attached to the fluorene core. This compound is often used in early discovery research due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE typically involves the sulfonation of fluorene followed by the introduction of methylamide groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct placement of the sulfonic acid groups. Industrial production methods may involve multi-step synthesis processes, including purification steps to achieve the desired purity .
Analyse Des Réactions Chimiques
9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its effects on different biological targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE involves its interaction with specific molecular targets. The sulfonic acid groups can form strong interactions with proteins and other biomolecules, potentially altering their function. The methylamide groups may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-METHYLAMIDE can be compared with other fluorene derivatives, such as:
9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-O-TOLYLAMIDE: This compound has similar sulfonic acid groups but different amide substituents, which can affect its reactivity and applications.
9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS- (4-ACETYL-PHENYL)-AMIDE: The presence of acetyl-phenyl groups introduces additional functional diversity.
9-OXO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-HEXADECYLAMIDE: This compound features long alkyl chains, which can influence its solubility and interactions.
Propriétés
Formule moléculaire |
C15H14N2O5S2 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-N,7-N-dimethyl-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C15H14N2O5S2/c1-16-23(19,20)9-3-5-11-12-6-4-10(24(21,22)17-2)8-14(12)15(18)13(11)7-9/h3-8,16-17H,1-2H3 |
Clé InChI |
ULJRXUMDDNJVOP-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996376.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996388.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996393.png)
![N-methyl-4-[(methylamino)sulfonyl]benzamide](/img/structure/B11996398.png)


![1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]-](/img/structure/B11996408.png)
![3-methyl-7-(2-phenylethyl)-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996423.png)


![4'-Nitro[1,1'-biphenyl]-4-sulfonamide](/img/structure/B11996438.png)

